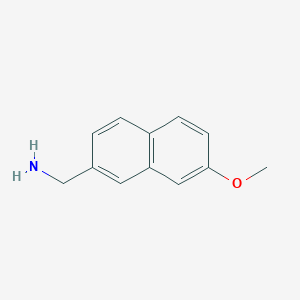

(7-Methoxynaphthalen-2-yl)methanamine

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named (7-methoxynaphthalen-2-yl)methanamine , reflecting its structural components: a naphthalene backbone substituted with a methoxy group (-OCH₃) at position 7 and a methanamine (-CH₂NH₂) group at position 2. Key identifiers include:

The naphthalene numbering system places the methoxy group on the second ring (position 7) and the methanamine on the first ring (position 2).

Molecular Geometry and Conformational Analysis

The molecular geometry is dominated by the planar naphthalene core, with substituents at positions 2 and 7. Key features include:

| Feature | Description |

|---|---|

| Aromatic System | A fused bicyclic structure with delocalized π-electrons, maintaining planarity. |

| Methoxy Group | Electron-donating substituent at position 7, influencing electron density in the ring. |

| Methanamine Group | A primary amine (-CH₂NH₂) at position 2, capable of hydrogen bonding and nucleophilic interactions. |

Conformational Flexibility :

- The methanamine group adopts a staggered conformation to minimize steric hindrance with adjacent hydrogens.

- Restricted rotation around the C-N bond due to partial double-bond character (resonance).

Crystallographic Data and Unit Cell Parameters

No experimental crystallographic data for this compound is available in the provided sources. However, insights can be inferred from structurally related compounds:

Key Limitations :

- Absence of direct X-ray diffraction studies for this compound.

- Structural predictions rely on analogous systems (e.g., 6-methoxynaphthalene derivatives) .

Tautomeric and Resonance Structures

The compound lacks tautomeric forms due to the absence of acidic protons but exhibits resonance stabilization:

| Resonance Structure | Electron Distribution |

|---|---|

| Naphthalene Core | Delocalized π-electrons across both rings, with partial double-bond character. |

| Methoxy Group | Electron donation via lone pairs, increasing electron density at para and ortho positions. |

| Methanamine Group | Limited resonance due to non-conjugation with the aromatic system. |

Resonance Effects :

- The methoxy group enhances electron density at positions 6 and 8, influencing reactivity in electrophilic substitution.

- The methanamine group’s lone pair participates in weak hydrogen bonding with adjacent atoms.

Propriétés

IUPAC Name |

(7-methoxynaphthalen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPRJBXQNSEOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)CN)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

(7-Methoxynaphthalen-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, this compound may influence the activity of other metabolic enzymes, thereby altering the balance of various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Activité Biologique

(7-Methoxynaphthalen-2-yl)methanamine, a compound characterized by a methoxy-substituted naphthalene structure, has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The findings are supported by data tables and relevant case studies from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group attached to the naphthalene ring, which enhances its lipophilicity and may influence its interaction with biological membranes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 μg/mL | |

| Escherichia coli | 50 μg/mL | |

| Pseudomonas aeruginosa | 12.5 μg/mL | |

| Candida albicans | 6.25 μg/mL |

The data shows that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Studies suggest that the mechanism of action may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been studied for its potential anti-inflammatory effects. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as IL-1β, in macrophage cell lines . This suggests a possible application in treating inflammatory diseases.

Anticancer Potential

Emerging studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Table 2: Cytotoxicity of this compound

The cytotoxic effects observed in these studies suggest a promising avenue for further research into the compound's mechanism of action and potential applications in cancer therapy.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various naphthalene derivatives, including this compound, against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

- Investigation into Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of this compound in activated macrophages. The findings revealed that the compound significantly reduced the expression of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Agent

Research indicates that (7-Methoxynaphthalen-2-yl)methanamine exhibits potential as a therapeutic agent. Studies have shown that derivatives of this compound can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes associated with neurodegenerative diseases such as Alzheimer's. For instance, a related compound demonstrated non-competitive inhibition of AChE and BChE with inhibition constants of values of 46 nM and 115 nM, respectively . This suggests that this compound and its derivatives could be further explored in preclinical models for their neuroprotective effects.

Anticancer Activity

Another significant application is in the field of oncology. Compounds linked to this compound have been synthesized and evaluated for their anticancer properties. A study reported that certain derivatives exhibited moderate to high antiproliferative activity against various cancer cell lines, including MCF-7 and HepG2, with IC50 values as low as 3.77 µM . These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Research

Biological Activities

The compound has been investigated for its biological activities beyond enzyme inhibition. It has shown potential antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents targeting infections and inflammatory conditions. The mechanism behind its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting critical metabolic enzymes.

Neuroinflammation Studies

Research into the effects of this compound on neuroinflammation has also been promising. In vitro studies assessed its cytotoxicity in various cell lines, indicating that while it reduces cell viability at higher concentrations, it exhibits lower toxicity in primary astrocytes compared to other tested cell lines . This finding is crucial for evaluating the safety profile of the compound in therapeutic applications targeting neuroinflammatory diseases.

Material Science

Synthesis of Specialty Chemicals

In industrial applications, this compound serves as an intermediate in the synthesis of specialty chemicals, dyes, and pigments. Its structural properties allow it to be utilized in creating complex organic molecules that are essential in various chemical manufacturing processes.

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent for neurodegenerative diseases | Dual inhibition of AChE/BChE; neuroprotective effects |

| Anticancer Activity | Evaluation of anticancer properties against various cell lines | Moderate to high antiproliferative activity; induces apoptosis |

| Biochemical Research | Exploration of biological activities including antimicrobial and anti-inflammatory effects | Disrupts bacterial membranes; lower toxicity in astrocytes |

| Material Science | Used in synthesis of specialty chemicals and dyes | Important intermediate for complex organic molecules |

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Naphthalene Derivatives with Methanamine/Ethanamine Groups

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| (7-Methoxynaphthalen-2-yl)methanamine | Not explicitly provided | C₁₂H₁₃NO | 7-OCH₃, 2-CH₂NH₂ | Methoxy, primary amine |

| 7-Methoxynaphthalen-2-amine | 92287-46-2 | C₁₁H₁₁NO | 7-OCH₃, 2-NH₂ | Methoxy, primary amine |

| 2-(7-Methoxynaphthalen-1-yl)ethanamine | 139525-77-2 | C₁₃H₁₅NO·HCl | 7-OCH₃, 1-CH₂CH₂NH₂ | Methoxy, ethylamine |

| 2-(7-Methoxy-2-naphthyl)ethanamine | 148018-64-8 | C₁₃H₁₅NO | 7-OCH₃, 2-CH₂CH₂NH₂ | Methoxy, ethylamine |

| C-(6-Chloro-naphthalen-2-yl)-methylamine | 1261453-93-3 | C₁₁H₁₀ClN | 6-Cl, 2-CH₂NH₂ | Chloro, primary amine |

Key Observations :

- Substituent Position : The location of the methoxy group (1-yl vs. 2-yl) significantly impacts electronic effects and steric hindrance. For example, 2-(7-Methoxynaphthalen-1-yl)ethanamine (CAS 139525-77-2) has a methoxy group on the 1-position, which may alter π-π stacking interactions compared to 2-position derivatives .

- Amine Chain Length : Methanamine (-CH₂NH₂) derivatives (e.g., this compound) have shorter chains than ethanamine (-CH₂CH₂NH₂) analogues (e.g., 2-(7-Methoxy-2-naphthyl)ethanamine), affecting solubility and receptor binding .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Observations :

- Boiling Points : Ethylamine derivatives (e.g., 2-(7-Methoxy-2-naphthyl)ethanamine) exhibit higher boiling points than methanamine analogues due to increased molecular weight and van der Waals interactions .

- Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO), while chloro substituents reduce water solubility .

Méthodes De Préparation

Hydrogenation of (7-Methoxy-1-naphthyl)acetonitrile

One of the most common and efficient methods to prepare (7-Methoxynaphthalen-2-yl)methanamine is by catalytic hydrogenation of the corresponding nitrile, (7-methoxy-1-naphthyl)acetonitrile. This involves the reduction of the nitrile group (-CN) to the primary amine (-CH2NH2) using hydrogen gas in the presence of metal catalysts.

Key Experimental Conditions and Findings

| Parameter | Details |

|---|---|

| Starting Material | (7-Methoxy-1-naphthyl)acetonitrile |

| Catalysts | Raney Nickel, Palladium on Carbon (Pd/C), Platinum oxide, Palladium oxide |

| Solvents | Ethanol, Methanol, Water, Ethanol/Water mixtures |

| Temperature | 20°C to 190°C (commonly 40°C to 60°C) |

| Pressure | Hydrogen pressure ranging from 2 atm to 300 atm (0.2 MPa to 30 MPa) |

| Reaction Time | 1 to 24 hours |

| Yield | 71% to 95% |

| Purity | Up to 99.5% (HPLC) |

Representative Procedures

High-Pressure Hydrogenation in Ethanol with Raney Nickel

A mixture of 7-methoxy-1-naphthyl acetonitrile, Raney nickel catalyst, ethanol, and ammonia water is charged into an autoclave. Hydrogen gas is introduced at pressures up to 300 atm, and the reaction is maintained at 60°C for 12 hours. After completion, the catalyst is removed by filtration, and the product is isolated by evaporation to give a light green oil with a 95% yield and 96.95% purity by HPLC.Ambient Temperature Hydrogenation in Methanol with Raney Nickel and Ammonium Hydroxide

The nitrile is stirred with Raney nickel and ammonium hydroxide in methanol under 60 psi hydrogen pressure at 20°C for 20 hours. The catalyst is filtered off, and the product is obtained as a yellow oil with a 92% yield, used directly without further purification.Moderate Temperature Hydrogenation with Ammonia and Raney Nickel

In a sealed reactor, the nitrile is dissolved in anhydrous ethanol with Raney nickel and subjected to hydrogen pressure of 2.0 MPa at 45°C overnight. The reaction mixture is filtered, concentrated, and treated with hydrochloric acid gas to precipitate the amine as a white powder with 71.2% yield and 99.52% purity.Large-Scale Synthesis

In a 1100 L reactor, the nitrile is hydrogenated with Raney nickel in ethanol and ammonium hydroxide under 30 bar hydrogen pressure at 40°C. After reaction completion, the product is isolated by acid-base extraction to yield the amine with 95.3% yield and purity exceeding 99.5%.

Reduction Using Sodium Borohydride and Nickel Chloride

An alternative method involves the reduction of (7-methoxynaphthalen-1-yl)acetonitrile using sodium borohydride in the presence of nickel chloride and di-tert-butyl dicarbonate in methanol.

Procedure Highlights

- The nitrile (10 mmol) is reacted with sodium borohydride (11 mmol), nickel chloride (5 mmol), and di-tert-butyl dicarbonate in methanol at room temperature for 12 hours.

- The reaction mixture is quenched with water, extracted with ethyl acetate, and treated with trifluoroacetic acid and dichloromethane to remove protecting groups.

- The final amine is obtained after pH adjustment and extraction.

This method offers a metal-catalyzed hydride reduction alternative to hydrogenation, useful when high-pressure equipment is unavailable.

Solvent and Temperature Effects

The choice of solvent and temperature significantly affects reaction time, yield, and purity:

| Solvent | Temperature Range | Typical Yield | Notes |

|---|---|---|---|

| Ethanol | 40°C - 60°C | 71% - 95% | Common solvent, good solubility |

| Methanol | ~20°C | 92% | Lower temperature, longer reaction time |

| Ethanol/Water Mix | 40°C | 95% | Facilitates catalyst dispersion |

| No solvent (neat) | 35°C - 190°C | Variable | Possible but less common |

Optimal conditions balance temperature and pressure to minimize side products and maximize conversion within 1 to 10 hours, often favoring 1 to 5 hours at 185-190°C or milder temperatures with longer times.

Catalysts Used

| Catalyst | Description | Advantages |

|---|---|---|

| Raney Nickel | Highly active nickel catalyst | High activity, cost-effective |

| Palladium on Carbon | Common hydrogenation catalyst | High selectivity, mild conditions |

| Platinum Oxide | Strong hydrogenation catalyst | Effective for difficult reductions |

| Palladium Oxide | Alternative Pd catalyst | High activity |

Raney nickel is most frequently used due to its balance of activity, availability, and cost.

Summary Table of Preparation Methods

| Method | Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Hydrogenation (high pressure) | Raney Nickel | Ethanol | 60 | 300 | 12 | 95 | 96.95 | Autoclave, ammonia present |

| Hydrogenation (ambient temp) | Raney Nickel | Methanol | 20 | 2-4 | 20 | 92 | - | Ammonium hydroxide added |

| Hydrogenation (moderate temp) | Raney Nickel | Ethanol | 45 | 20 | Overnight | 71.2 | 99.5 | Acid-base workup |

| Sodium Borohydride Reduction | NiCl2 + NaBH4 | Methanol | Room temp | Atmospheric | 12 | - | - | Alternative hydride reduction |

| Large Scale Hydrogenation | Raney Nickel | Ethanol/Ammonia | 40 | 30 | - | 95.3 | >99.5 | Industrial scale |

Research Findings and Notes

- The hydrogenation of nitriles to primary amines is highly efficient when using Raney nickel under hydrogen pressure with ammonia or ammonium hydroxide to suppress side reactions such as over-reduction or polymerization.

- The reaction parameters (temperature, pressure, solvent) must be optimized to minimize unwanted by-products and maximize yield and purity.

- Alternative reduction methods such as hydride reductions with sodium borohydride and nickel chloride provide useful routes when hydrogenation facilities are unavailable but may require additional purification steps.

- Large-scale processes emphasize the importance of controlling pH and using acid-base extraction to isolate the amine as a hydrochloride salt with high purity and yield.

- The reaction can be conducted neat or in various organic solvents, with alcohols being preferred due to their ability to dissolve both substrate and catalyst and facilitate hydrogen transfer.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (7-Methoxynaphthalen-2-yl)methanamine, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : A common approach involves reductive amination of 7-methoxy-2-naphthaldehyde using ammonium acetate and sodium cyanoborohydride. Alternative pathways include nucleophilic substitution of halogenated naphthalene precursors with methylamine derivatives. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-alkylation. Evidence from analogous methanamine syntheses highlights the importance of pH control and inert atmospheres to stabilize intermediates .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the naphthalene ring and methanamine group.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : Validates molecular weight (237.73 g/mol for the hydrochloride salt) and fragmentation patterns .

Q. What safety protocols and storage conditions are recommended for handling this compound?

- Methodological Answer :

- Storage : Store in sealed containers under dry conditions at room temperature to prevent hygroscopic degradation .

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, chemically resistant gloves (e.g., nitrile), and safety goggles. Avoid skin contact due to potential irritation (H315/H319 hazards) .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) model the electronic structure of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) predict electron density distribution, HOMO-LUMO gaps, and methoxy group effects on aromaticity. The Colle-Salvetti correlation-energy formula can refine local kinetic-energy density approximations for naphthalene derivatives . Validation against experimental UV-Vis or X-ray crystallography data is critical to address discrepancies in charge transfer behavior.

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software (via Olex2 interface) refines bond angles and torsional strain. For example, bond angles near the methoxy group (e.g., C8-O3-C23 ≈ 119.65°) and naphthalene ring planarity can be quantified. Twinning or low-resolution data may require iterative refinement cycles and validation with R-factor thresholds (<5%) .

Q. How do researchers address contradictions in pharmacological data across studies of methanamine analogs?

- Methodological Answer : Contradictions (e.g., varying receptor affinity or toxicity profiles) are analyzed through:

- Dose-Response Replication : Ensure consistent molar concentrations and assay conditions (e.g., cell lines, incubation times).

- Meta-Analysis : Cross-reference structural analogs (e.g., 2-Methoxyamphetamine) to identify substituent-specific effects on serotonin modulation .

- In Silico Docking : Compare binding poses in target receptors (e.g., 5-HT receptors) to explain potency differences .

Q. What strategies optimize multi-step synthesis yields of this compound?

- Methodological Answer :

- Intermediate Purification : Use column chromatography after each step to remove by-products (e.g., unreacted aldehyde).

- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps improves efficiency over sodium borohydride .

- Scale-Up Considerations : Batch reactors with controlled stirring rates prevent localized overheating, which degrades amine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.